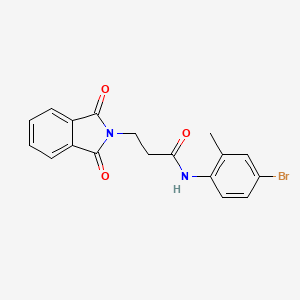
N-(4-bromo-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-metilfenil)-3-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)propanamida es un compuesto orgánico que pertenece a la clase de las amidas. Se caracteriza por la presencia de un átomo de bromo, un grupo metilo y una porción de ftalimida unidos a un esqueleto de propanamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-bromo-2-metilfenil)-3-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)propanamida normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con 4-bromo-2-metil anilina y anhídrido ftálico.
Formación del intermedio de ftalimida: La reacción de 4-bromo-2-metil anilina con anhídrido ftálico en presencia de un disolvente adecuado (por ejemplo, ácido acético) y un catalizador (por ejemplo, ácido sulfúrico) conduce a la formación del intermedio de ftalimida.
Reacción de amidación: El intermedio de ftalimida se hace reaccionar entonces con cloruro de 3-bromopropionilo en presencia de una base (por ejemplo, trietilamina) para producir el producto final, N-(4-bromo-2-metilfenil)-3-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)propanamida.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-bromo-2-metilfenil)-3-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)propanamida puede sufrir diversas reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos (por ejemplo, aminas, tioles) en condiciones adecuadas.
Reacciones de reducción: El compuesto puede reducirse para formar aminas o alcoholes correspondientes utilizando agentes reductores como el hidruro de litio y aluminio.
Reacciones de oxidación: El grupo metilo puede oxidarse para formar ácidos carboxílicos o aldehídos utilizando agentes oxidantes como el permanganato de potasio.
Reactivos y condiciones comunes
Reacciones de sustitución: Nucleófilos (por ejemplo, aminas, tioles), disolventes (por ejemplo, dimetilformamida) y bases (por ejemplo, carbonato de potasio).
Reacciones de reducción: Agentes reductores (por ejemplo, hidruro de litio y aluminio), disolventes (por ejemplo, tetrahidrofurano).
Reacciones de oxidación: Agentes oxidantes (por ejemplo, permanganato de potasio), disolventes (por ejemplo, agua, ácido acético).
Principales productos formados
Reacciones de sustitución: Derivados sustituidos con diferentes grupos funcionales.
Reacciones de reducción: Aminas o alcoholes.
Reacciones de oxidación: Ácidos carboxílicos o aldehídos.
Aplicaciones en investigación científica
N-(4-bromo-2-metilfenil)-3-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)propanamida tiene varias aplicaciones en investigación científica, incluyendo:
Química medicinal: Se estudia su potencial como farmacóforo en el desarrollo de nuevos fármacos, particularmente por sus propiedades antiinflamatorias y anticancerígenas.
Ciencia de materiales: El compuesto se explora para su uso en la síntesis de nuevos polímeros y materiales con propiedades únicas.
Investigación biológica: Se utiliza como sonda para estudiar diversos procesos y vías biológicas.
Aplicaciones industriales: El compuesto se investiga por su potencial uso en la producción de productos químicos y intermediarios especiales.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
El mecanismo de acción de N-(4-bromo-2-metilfenil)-3-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)propanamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, sus propiedades antiinflamatorias pueden atribuirse a la inhibición de enzimas o vías de señalización proinflamatorias.
Comparación Con Compuestos Similares
Compuestos similares
N-(4-cloro-2-metilfenil)-3-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)propanamida: Estructura similar con un átomo de cloro en lugar de bromo.
N-(4-bromo-2-etilfenil)-3-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)propanamida: Estructura similar con un grupo etilo en lugar de un grupo metilo.
Unicidad
N-(4-bromo-2-metilfenil)-3-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)propanamida es único debido a la presencia del átomo de bromo y la disposición específica de los grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C18H15BrN2O3 |
|---|---|
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C18H15BrN2O3/c1-11-10-12(19)6-7-15(11)20-16(22)8-9-21-17(23)13-4-2-3-5-14(13)18(21)24/h2-7,10H,8-9H2,1H3,(H,20,22) |
Clave InChI |
FDMCVJIPLWQNBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester](/img/structure/B11651812.png)
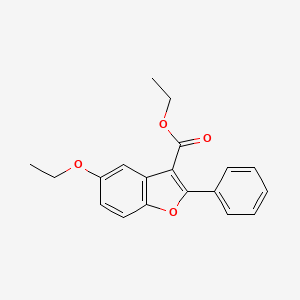
![N-[2-(2-methylphenoxy)ethyl]-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B11651824.png)

acetate](/img/structure/B11651830.png)
![(5E)-1-[(4-fluorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11651832.png)
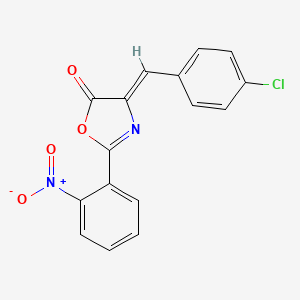
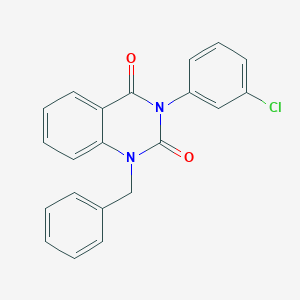

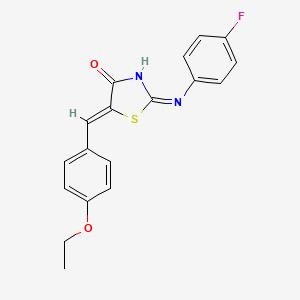
![Propan-2-yl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651848.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651862.png)
